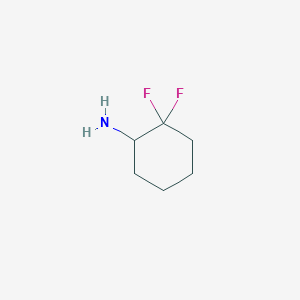

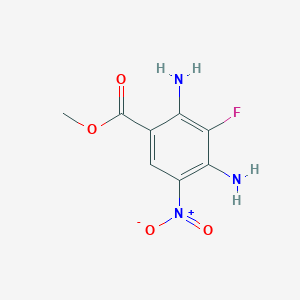

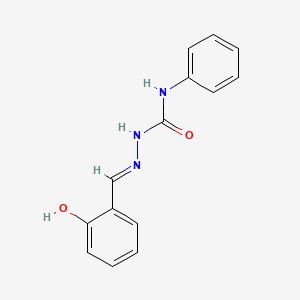

2-(cyclohexen-1-yl)-2-(4-methoxyphenyl)-N,N-dimethylethanamine;hydrochloride

Vue d'ensemble

Description

Mécanisme D'action

Target of Action

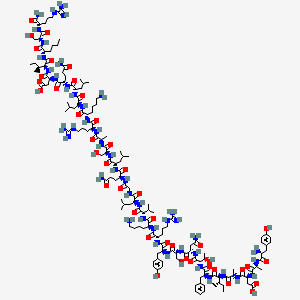

WY 45960 hydrochloride, also known as CID 13520349 or 2-(cyclohexen-1-yl)-2-(4-methoxyphenyl)-N,N-dimethylethanamine;hydrochloride, is a metabolite of Venlafaxine . Its primary targets are the serotonin and norepinephrine transporters . These transporters play a crucial role in the reuptake of serotonin and norepinephrine, neurotransmitters that are involved in mood regulation .

Mode of Action

WY 45960 hydrochloride acts as a serotonin-norepinephrine reuptake inhibitor (SNRI) . It binds to the serotonin and norepinephrine transporters, inhibiting the reuptake of these neurotransmitters and thereby increasing their levels in the synaptic cleft . This leads to enhanced neurotransmission, which can have various effects depending on the specific neural pathways involved .

Biochemical Pathways

The primary biochemical pathway affected by WY 45960 hydrochloride is the serotonin and norepinephrine reuptake pathway . By inhibiting the reuptake of these neurotransmitters, WY 45960 hydrochloride increases their availability in the synaptic cleft, enhancing neurotransmission . The downstream effects of this can include mood elevation, which is why compounds like WY 45960 hydrochloride are often used in the treatment of mood disorders .

Pharmacokinetics

It is known to be soluble in dmso , which suggests it may have good bioavailability

Result of Action

The molecular and cellular effects of WY 45960 hydrochloride’s action primarily involve changes in neurotransmission due to increased levels of serotonin and norepinephrine in the synaptic cleft . This can lead to various physiological effects, depending on the specific neural pathways involved. For example, in pathways involved in mood regulation, the result can be mood elevation .

Analyse Biochimique

Biochemical Properties

WY 45960 hydrochloride plays a significant role in biochemical reactions as a metabolite of venlafaxine. It interacts with several enzymes, proteins, and other biomolecules. Specifically, it is known to affect serotonin and norepinephrine transporters, which are crucial for neurotransmitter regulation . The interaction with these transporters influences the reuptake of serotonin and norepinephrine, thereby modulating their levels in the synaptic cleft.

Cellular Effects

WY 45960 hydrochloride impacts various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to modulate the activity of serotonin and norepinephrine transporters, which are involved in neurotransmitter signaling pathways . This modulation can lead to changes in gene expression and alterations in cellular metabolism, affecting overall cell function.

Molecular Mechanism

The molecular mechanism of WY 45960 hydrochloride involves its interaction with serotonin and norepinephrine transporters. By binding to these transporters, it inhibits the reuptake of serotonin and norepinephrine, leading to increased levels of these neurotransmitters in the synaptic cleft . This inhibition can result in enhanced neurotransmission and altered neuronal activity. Additionally, WY 45960 hydrochloride may influence other biomolecules and pathways, contributing to its overall effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of WY 45960 hydrochloride can change over time. The compound’s stability and degradation play a crucial role in its long-term effects on cellular function. Studies have shown that WY 45960 hydrochloride remains stable under certain conditions, but its degradation can lead to reduced efficacy over time . Long-term exposure to this compound may result in sustained changes in cellular function, depending on the experimental conditions.

Dosage Effects in Animal Models

The effects of WY 45960 hydrochloride vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects by modulating neurotransmitter levels. At higher doses, it may cause toxic or adverse effects, such as alterations in behavior or physiological functions . Understanding the dosage effects is crucial for determining the therapeutic window and potential risks associated with this compound.

Metabolic Pathways

WY 45960 hydrochloride is involved in several metabolic pathways, primarily as a metabolite of venlafaxine. It interacts with enzymes such as cytochrome P450, which are responsible for its metabolism . The metabolic pathways of WY 45960 hydrochloride can influence its pharmacokinetics and overall effects on the body. Additionally, changes in metabolic flux or metabolite levels can impact its efficacy and safety.

Transport and Distribution

The transport and distribution of WY 45960 hydrochloride within cells and tissues are essential for its activity. The compound interacts with transporters and binding proteins that facilitate its movement across cellular membranes . This interaction can affect its localization and accumulation within specific tissues, influencing its overall pharmacological effects.

Subcellular Localization

WY 45960 hydrochloride exhibits specific subcellular localization, which can impact its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications . Understanding its subcellular localization is crucial for elucidating its mechanism of action and potential therapeutic applications.

Méthodes De Préparation

La synthèse du chlorhydrate de WY 45960 implique la réaction de la 2-cyclohexényl-2-(4-méthoxyphényl)-N,N-diméthyléthanamine avec de l'acide chlorhydrique. Les conditions réactionnelles comprennent généralement un environnement à température contrôlée et l'utilisation de solvants tels que le diméthylsulfoxyde (DMSO) pour assurer la solubilité du composé

Analyse Des Réactions Chimiques

Le chlorhydrate de WY 45960 subit diverses réactions chimiques, notamment :

Oxydation : Cette réaction peut être facilitée par des agents oxydants tels que le permanganate de potassium ou le peroxyde d'hydrogène.

Réduction : Les réactions de réduction peuvent être réalisées à l'aide d'agents réducteurs tels que l'hydrure de lithium et d'aluminium.

Substitution : Des réactions de substitution nucléophile peuvent se produire en présence de réactifs tels que l'hydroxyde de sodium ou le carbonate de potassium.

Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés .

Applications de recherche scientifique

Le chlorhydrate de WY 45960 est largement utilisé dans la recherche scientifique, en particulier dans les domaines de la chimie, de la biologie et de la médecine. Parmi ses applications, on peut citer :

Études pharmacocinétiques : Compréhension du métabolisme et de l'excrétion de la venlafaxine.

Études pharmacodynamiques : Investigation des effets de la venlafaxine et de ses métabolites sur les transporteurs de la sérotonine et de la norépinéphrine.

Développement de médicaments : Utilisé comme étalon de référence dans le développement de nouveaux médicaments antidépresseurs.

Mécanisme d'action

En tant que métabolite de la venlafaxine, le chlorhydrate de WY 45960 exerce ses effets en inhibant la recapture de la sérotonine et de la norépinéphrine. Cela conduit à une augmentation des niveaux de ces neurotransmetteurs dans la fente synaptique, améliorant ainsi la neurotransmission. Les cibles moléculaires impliquées comprennent les transporteurs de la sérotonine et de la norépinéphrine .

Applications De Recherche Scientifique

WY 45960 hydrochloride is extensively used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:

Pharmacokinetic Studies: Understanding the metabolism and excretion of Venlafaxine.

Pharmacodynamic Studies: Investigating the effects of Venlafaxine and its metabolites on serotonin and norepinephrine transporters.

Drug Development: Used as a reference standard in the development of new antidepressant drugs.

Comparaison Avec Des Composés Similaires

Le chlorhydrate de WY 45960 est unique en raison de son rôle spécifique en tant que métabolite de la venlafaxine. Parmi les composés similaires, on peut citer :

R-(-)-O-Déméthylvenlafaxine : Un autre métabolite de la venlafaxine présentant des propriétés ISRN similaires.

S-(+)-O-Déméthylvenlafaxine : Un stéréoisomère de la R-(-)-O-Déméthylvenlafaxine présentant des effets pharmacologiques similaires.

Le chlorhydrate de WY 45960 se démarque par sa structure chimique spécifique et son rôle dans le métabolisme de la venlafaxine.

Propriétés

IUPAC Name |

2-(cyclohexen-1-yl)-2-(4-methoxyphenyl)-N,N-dimethylethanamine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25NO.ClH/c1-18(2)13-17(14-7-5-4-6-8-14)15-9-11-16(19-3)12-10-15;/h7,9-12,17H,4-6,8,13H2,1-3H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRUZSOSEIYTGFT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CC(C1=CCCCC1)C2=CC=C(C=C2)OC.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H26ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

93413-79-7 | |

| Record name | Benzeneethanamine, β-1-cyclohexen-1-yl-4-methoxy-N,N-dimethyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=93413-79-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[5a-S,10b-R]-2-(2,4,6-Trimethyl-phenyl)-2,5a,6,10b-tetrahydro-4H-5-oxa-2,3-diaza-10c-azonia-cyclopenta[c]fluorene chloride](/img/structure/B3030560.png)

![4-chloro-1H-pyrrolo[2,3-b]pyridine-5-carboxamide](/img/structure/B3030569.png)